
Boc-Val-Dil-Dap-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Dil-Dap-OH involves multiple steps, starting with the protection of the amino groups using tert-butoxycarbonyl (Boc) groups. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of valine, dilysine, and diaminopropionic acid are protected using tert-butoxycarbonyl groups.
Coupling Reactions: The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The Boc groups are removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Dil-Dap-OH undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the therapeutic drug from the antibody-drug conjugate under specific conditions.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions
Common Reagents and Conditions
Cleavage Reactions: Typically involve enzymatic or chemical cleavage under physiological conditions.
Substitution Reactions: Use reagents such as alkyl halides or acyl chlorides.
Deprotection Reactions: Use trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
Major Products Formed
Cleavage Reactions: Release the therapeutic drug from the antibody-drug conjugate.
Substitution Reactions: Form substituted derivatives of the compound.
Deprotection Reactions: Yield the free amino groups of valine, dilysine, and diaminopropionic acid
Scientific Research Applications
Scientific Research Applications
Boc-Val-Dil-Dap-OH has a wide range of applications across various scientific disciplines:
Chemistry
- Peptide Synthesis : It is instrumental in synthesizing complex peptides and proteins, facilitating the exploration of peptide structure-function relationships.
- Chemical Reactions : The compound can undergo various chemical reactions such as cleavage, substitution, and deprotection, making it versatile for synthetic applications.
Biology
- Protein-Protein Interactions : this compound aids in studying protein-protein interactions and enzyme mechanisms, contributing to a deeper understanding of cellular processes.
- Targeted Drug Delivery : Its role as a cleavable linker in ADCs allows for the targeted delivery of therapeutic agents to specific cells, enhancing treatment efficacy while minimizing systemic toxicity .
Medicine
- Antibody-Drug Conjugates : The compound is integral in developing ADCs for targeted cancer therapy. It enhances the stability and efficacy of these conjugates by providing a means for selective drug release at tumor sites .
- Clinical Trials : Various ADC constructs incorporating this compound are undergoing clinical evaluation, showcasing its potential in treating hematological malignancies and solid tumors .
Case Studies
Several studies exemplify the effectiveness of this compound in ADC formulations:
- A study demonstrated that ADCs utilizing this linker exhibited enhanced cytotoxicity compared to traditional linkers, indicating improved therapeutic indices in preclinical models .
- Another investigation into novel ADC constructs highlighted that those with this compound showed superior antitumor activity compared to existing therapies, validating its potential as an effective drug delivery system .
Mechanism of Action
Boc-Val-Dil-Dap-OH functions as a cleavable linker in antibody-drug conjugates. The mechanism involves:
Binding to Antibody: The compound binds to the antibody through its amino groups.
Cleavage: Under specific conditions, the linker is cleaved, releasing the therapeutic drug.
Targeted Delivery: The released drug exerts its effects on the target cells, enhancing the efficacy and reducing off-target effects
Comparison with Similar Compounds
Similar Compounds
- Boc-Val-Dil-Dap-Phe-OMe
- Boc-Val-Dil-Dap-Doe
- Boc-Val-Dil-Dap-Nrp
- Boc-N-Me-Val-Val-Dil-Dap-OH
Uniqueness
Boc-Val-Dil-Dap-OH is unique due to its cleavable nature, which allows for the controlled release of the therapeutic drug. This property makes it highly suitable for use in antibody-drug conjugates, providing targeted delivery and minimizing side effects .
Biological Activity
Boc-Val-Dil-Dap-OH, a compound with the chemical formula C29H53N3O8, is primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of this compound
This compound comprises several components:
- Boc : Tert-butyloxycarbonyl protecting group
- Val : Valine
- Dil : Dihydroindole
- Dap : Diaminopropionic acid
This structure allows this compound to facilitate the targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects.
The biological activity of this compound is primarily attributed to its function as a linker in ADCs. Upon reaching the target cancer cells, the compound undergoes cleavage, releasing potent cytotoxic drugs specifically at the tumor site. This targeted release mechanism is crucial for improving the pharmacokinetics and biodistribution of the drugs involved.
Comparative Analysis with Other ADC Linkers
To better understand the uniqueness of this compound, it is useful to compare it with other ADC linkers:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Boc-NMe-Val-Val-Dil-Dap-OH | Similar structure; used as an ADC linker | Contains N-methylation which may enhance stability |
Duocarmycin GA | DNA alkylating agent used in ADCs | Exhibits high potency against multi-drug resistant cells |
N-Boc-Lys(Alloc)-OH | A lysine derivative used for conjugation | Allows for site-specific conjugation via allyl protection |
Cys-Ser-Gly-Phe-Arg | Peptide sequence used in various drug formulations | Provides specificity through peptide recognition |
This compound stands out due to its specific design for cleavable linkages that enhance drug delivery efficiency while minimizing systemic toxicity.
Study 1: Efficacy in Cancer Treatment
In a study examining the efficacy of this compound in ADC formulations, researchers found that ADCs utilizing this linker demonstrated significantly improved tumor targeting and reduced systemic toxicity compared to traditional linkers. The study highlighted that modifications to the linker could optimize therapeutic outcomes by affecting drug release kinetics and biodistribution patterns .
Study 2: Pharmacokinetics Analysis
A pharmacokinetic analysis was conducted to evaluate how this compound influences the biodistribution of conjugated drugs. Results indicated that ADCs linked with this compound exhibited prolonged circulation times and enhanced accumulation at tumor sites, suggesting its potential for improving therapeutic indices .
Q & A
Basic Research Questions
Q. What is the role of Boc-Val-Dil-Dap-OH in antibody-drug conjugate (ADC) synthesis, and how does its cleavable nature influence drug release mechanisms?
- Methodological Answer : this compound acts as a cleavable linker in ADCs, enabling controlled drug release via pH-sensitive or enzymatic hydrolysis. To validate its function, researchers should:
- Synthesize ADCs using standardized conjugation protocols (e.g., maleimide-thiol chemistry).
- Characterize linker stability under simulated physiological conditions (e.g., lysosomal pH 4.5–5.0) using HPLC or LC-MS to monitor cleavage kinetics.
- Compare drug release efficiency in vitro using cell lines expressing target antigens vs. controls .
Q. What are the standard analytical techniques for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Reverse-phase HPLC : Use a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR spectroscopy : Analyze H and C spectra to verify backbone structure and Boc-deprotection efficiency.
- Circular dichroism (CD) : Optional for assessing conformational stability in solution .
Q. How do researchers ensure reproducibility in synthesizing this compound-containing ADCs?
- Methodological Answer :
- Standardized protocols : Document reaction conditions (temperature, solvent, molar ratios).
- Batch-to-batch consistency : Use QC metrics like drug-to-antibody ratio (DAR) via UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
- Cross-validation : Compare results with orthogonal techniques (e.g., LC-MS for DAR vs. HIC) to minimize analytical bias .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported stability data for this compound under varying physiological conditions?
- Methodological Answer :
- Controlled variable testing : Isolate factors (e.g., pH, enzyme concentration) using buffer systems (e.g., citrate-phosphate for pH 3–7) and recombinant enzymes (e.g., cathepsin B).
- High-throughput screening : Use microfluidic platforms to test multiple conditions in parallel.
- Data reconciliation : Apply statistical models (e.g., ANOVA) to identify outliers and validate findings via replicate experiments .
Q. What strategies optimize the drug-to-antibody ratio (DAR) in ADCs incorporating this compound while minimizing aggregation?
- Methodological Answer :
- Conjugation optimization : Titrate linker-drug payloads against antibody thiol groups (e.g., 2–4 drugs per antibody).
- Aggregation mitigation : Include stabilizing excipients (e.g., trehalose) during formulation.
- Analytical validation : Use size-exclusion chromatography (SEC-HPLC) and dynamic light scattering (DLS) to monitor aggregation post-synthesis .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound-based ADCs?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Measure ADC clearance rates and tumor penetration in murine models.
- Tumor microenvironment analysis : Use immunohistochemistry (IHC) to assess linker cleavage efficiency in situ.
- Multi-omics integration : Correlate proteomic (target antigen density) and metabolomic (drug release kinetics) data to refine predictive models .
Q. What frameworks guide the formulation of hypothesis-driven research questions for studying this compound's mechanism of action?
- Methodological Answer :
- PICO framework : Define Population (e.g., specific cancer cell lines), Intervention (ADC dosage), Comparison (non-targeted therapy), Outcome (cytotoxicity IC).
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- Pre-registration : Submit experimental designs to repositories like Open Science Framework to reduce bias .
Q. Data Management & Reproducibility
Q. What data management practices ensure transparency in this compound research?
- Methodological Answer :
- FAIR principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (metadata templates).
- Electronic lab notebooks (ELNs) : Use platforms like LabArchives to document raw data and protocols.
- Independent replication : Share materials (e.g., synthetic protocols) via public databases like Zenodo .
Q. Tables for Key Metrics
Parameter | Analytical Method | Acceptance Criteria |
---|---|---|
Purity of this compound | RP-HPLC | ≥95% peak area |
DAR | HIC, UV-Vis | 2–4 drugs/antibody |
Aggregation | SEC-HPLC | ≤5% high-molecular-weight species |
Cleavage efficiency | LC-MS (lysosomal conditions) | ≥80% drug release in 24 hours |
Properties
IUPAC Name |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXHPHOVIMNVPQ-UTHKHBGESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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